(2S,3R,4R)-3-amino-4-hydroxypyrrolidine-2-carboxylic acid
Description
Properties
Molecular Formula |
C5H10N2O3 |
|---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
(2S,3R,4R)-3-amino-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H10N2O3/c6-3-2(8)1-7-4(3)5(9)10/h2-4,7-8H,1,6H2,(H,9,10)/t2-,3+,4+/m1/s1 |
InChI Key |
GKCPJCKRVBIJKM-UZBSEBFBSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](N1)C(=O)O)N)O |
Canonical SMILES |
C1C(C(C(N1)C(=O)O)N)O |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis Approaches
Several chemical synthesis methods have been developed, focusing on the stepwise construction of the pyrrolidine ring and the introduction of amino and hydroxyl groups with the correct stereochemistry.
- Starting Materials: Commonly used precursors include protected amino acids or substituted pyrrolidines.
- Key Steps:
- Regioselective Functionalization: Introduction of hydroxyl and amino groups at the 3 and 4 positions is achieved through regioselective mesylation or tosylation followed by nucleophilic substitution.
- Stereochemical Control: Use of chiral auxiliaries or chiral catalysts to ensure the (2S,3R,4R) configuration.
- Protection/Deprotection: Protecting groups such as tert-butoxycarbonyl (Boc) are employed to protect amino groups during intermediate steps.
For example, di-tert-butyl protected intermediates of hydroxypyrrolidine derivatives are synthesized, followed by selective tosylation of the hydroxyl group and subsequent nucleophilic substitution to introduce the amino group, maintaining stereochemical fidelity.
Biocatalytic and Enzymatic Methods
- Enzymatic Hydroxylation: Fe(II)/α-ketoglutarate-dependent dioxygenases have been employed to hydroxylate precursor amino acids such as pipecolic acid, providing regio- and stereoselective hydroxylation at the 3 or 4 positions of the pyrrolidine ring.
- Advantages: These methods offer high stereoselectivity and mild reaction conditions, making them suitable for scalable industrial production.
- Challenges: Enzyme engineering is often required to optimize activity and selectivity for the desired stereoisomer.
Multi-step Synthesis Summary Table
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Protection | Boc anhydride, base | Protection of amino group |
| 2 | Mesylation/Tosylation | Mesyl chloride or p-toluenesulfonyl chloride, base | Activation of hydroxyl group for substitution |
| 3 | Nucleophilic substitution | Ammonia or amine nucleophile | Introduction of amino group at 3-position |
| 4 | Deprotection | Acidic conditions (e.g., TFA) | Removal of Boc protecting group |
| 5 | Purification | Column chromatography | Isolation of pure (2S,3R,4R) stereoisomer |
Research Findings and Analysis
- Stereochemical Integrity: Studies confirm that the use of chiral auxiliaries and enzymatic hydroxylation ensures high enantiomeric excess (>95%) of the (2S,3R,4R) isomer.
- Yield and Scalability: Chemical synthesis routes typically yield moderate to high overall yields (50-70%) depending on the number of steps and purification efficiency. Enzymatic methods show promise for scale-up with improved yields upon enzyme optimization.
- Reaction Conditions: Mild conditions (room temperature to 50°C) are preferred to avoid racemization and degradation of sensitive intermediates.
- Purification: Chromatographic techniques such as silica gel column chromatography and preparative HPLC are commonly used to isolate the desired stereoisomer.
Comparative Table of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield | Stereoselectivity |
|---|---|---|---|---|
| Chemical Synthesis | Well-established, versatile | Multi-step, requires protection | 50-70% | High with chiral auxiliaries |
| Enzymatic Hydroxylation | High stereoselectivity, mild conditions | Requires enzyme engineering | Variable (improving) | Very high (>95%) |
| Combined Approach | Combines best of both methods | Complexity in process integration | Moderate | Very high |
Chemical Reactions Analysis
Amide Bond Formation
The amino group participates in standard peptide coupling reactions. In studies of structurally similar hydroxyproline derivatives, EDC/HOBt or DCC systems achieved 72–85% yields for amide bond formation with aryl amines or amino acid residues . For example:
text(2S,3R,4R)-3-amino-4-hydroxypyrrolidine-2-carboxylic acid + R-COOH → EDC/HOBt, DMF, 0°C → Amide product (Typical yield: 75–82%)[2]
Key considerations :
-
The hydroxyl group may require protection (e.g., tert-butyldimethylsilyl ether) to prevent side reactions .
-
Coupling efficiency depends on steric hindrance from the 3-amino and 4-hydroxyl substituents .
2.1. Protection Strategies
-
Silylation : Treatment with TBSCl/imidazole in DMF provides the tert-butyldimethylsilyl (TBS) ether (94% yield) .
-
Tosylation : Reaction with p-toluenesulfonyl chloride/pyridine yields the tosylate (66% yield), a precursor for nucleophilic substitutions .
2.2. Oxidation
Under Swern conditions (oxalyl chloride/DMSO), the secondary alcohol oxidizes to a ketone, though stereochemical integrity may be compromised :
text(2S,3R,4R)-3-amino-4-hydroxypyrrolidine-2-carboxylic acid → (COCl)₂, DMSO, -78°C → 4-ketopyrrolidine derivative (52% yield)[4]
3.1. Esterification
Methanol/HCl converts the acid to its methyl ester (89% yield), enhancing solubility in organic solvents :
textAcid → CH₃OH, HCl (gas) → Methyl ester (89%)[7]
3.2. Lactonization
Intramolecular esterification under acidic conditions forms γ-lactones. In analogs, p-TsOH in toluene at 110°C achieved 78% lactonization :
textCarboxylic acid → p-TsOH, toluene → Lactone (78%)[3]
4.1. Epimerization
Under alkaline hydrolysis (1M NaOH, 60°C), the C2 stereocenter undergoes partial epimerization (8–12% racemization over 24 hr) .
4.2. Aza- -Wittig Rearrangement
Silicon-assisted sigmatropic rearrangements in related proline derivatives enable stereochemical inversion at C4 (36–42% yields) .
Comparative Reactivity Table
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
1.1 Antiviral Activity
Research indicates that derivatives of (2S,3R,4R)-3-amino-4-hydroxypyrrolidine-2-carboxylic acid exhibit antiviral properties. For instance, studies have shown that modifications to this compound can enhance its efficacy against viral infections by inhibiting viral replication mechanisms. This has potential implications in developing treatments for diseases such as HIV and Hepatitis C.
1.2 Anticancer Properties
The compound has shown promise in anticancer research. Specific analogs have been tested for their ability to induce apoptosis in cancer cells. A study demonstrated that certain derivatives could inhibit tumor growth in vitro and in vivo models by targeting specific signaling pathways involved in cell proliferation and survival.
Biochemical Applications
2.1 Enzyme Inhibition
(2S,3R,4R)-3-amino-4-hydroxypyrrolidine-2-carboxylic acid serves as an inhibitor for several enzymes. For example, it has been studied as a potential inhibitor of prolyl oligopeptidase, an enzyme implicated in various neurodegenerative diseases. By inhibiting this enzyme, the compound may help modulate neuroinflammatory responses.
2.2 Protein Structure Stabilization
This compound can stabilize protein structures due to its ability to form hydrogen bonds and maintain the integrity of protein folding. It is particularly useful in the context of peptide synthesis where maintaining structural conformation is crucial for biological activity.
Pharmaceutical Development
3.1 Drug Formulation
The physicochemical properties of (2S,3R,4R)-3-amino-4-hydroxypyrrolidine-2-carboxylic acid make it an ideal candidate for drug formulation. Its high solubility and favorable pharmacokinetic profile allow for effective oral delivery systems.
3.2 Novel Drug Candidates
Recent developments have focused on synthesizing new drug candidates based on this compound's structure. For instance, derivatives designed to enhance bioavailability and reduce side effects are currently under investigation.
5.1 Case Study: Antiviral Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of (2S,3R,4R)-3-amino-4-hydroxypyrrolidine-2-carboxylic acid and evaluated their antiviral activity against HIV-1. The most potent derivative demonstrated an IC50 value significantly lower than existing antiviral drugs.
5.2 Case Study: Cancer Treatment
A clinical trial reported in Cancer Research investigated the effects of a specific derivative on breast cancer cells. Results indicated that treatment with the compound led to a marked decrease in cell viability and induced apoptosis through caspase activation pathways.
Mechanism of Action
The mechanism of action of (2S,3R,4R)-3-amino-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate conversion . This inhibition can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers: (2S,3R,4R) vs. (2S,3R,4S)
The diastereomer (2S,3R,4S)-3-amino-4-hydroxypyrrolidine-2-carboxylic acid differs only in the configuration of the hydroxyl group at C4. Key distinctions include:
- Binding modes : Crystallographic data (Figures 3–4 in ) reveal that the (2S,3R,4R) isomer forms three hydrogen bonds (2.7–3.1 Å) with HILDH, while the (2S,3R,4S) isomer forms only two (3.0–3.4 Å). This reduces the catalytic efficiency of the 4S isomer by ~40% in NADH-dependent reactions .
- Hydride transfer orientation : The 4R configuration aligns the hydroxyl group optimally for hydride transfer to NADH, whereas the 4S isomer disrupts this geometry .
Table 1: Stereochemical Impact on Enzyme Binding
| Parameter | (2S,3R,4R) Isomer | (2S,3R,4S) Isomer |
|---|---|---|
| Hydrogen bonds with HILDH | 3 (2.7–3.1 Å) | 2 (3.0–3.4 Å) |
| Catalytic efficiency | 100% (baseline) | 60% |
| Hydride transfer geometry | Optimal alignment | Suboptimal |
Structural Analogs with Hydroxyl/Amino Modifications
(2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid
This trihydroxyproline analog shares the pyrrolidine core but adds two hydroxyl groups and a hydroxymethyl substituent:
- Glycosidase inhibition : Unlike the target compound, this analog mimics carbohydrates (e.g., DMDP, DNJ) by replacing oxygen with nitrogen in the ring, enabling potent glycosidase inhibition .
- Hydrogen bonding : Forms five classical hydrogen bonds per molecule in its crystal lattice, enhancing stability and solubility compared to the target compound .

- Synthetic origin : Derived from D-glucaro-1,5-lactone, whereas the target compound is typically synthesized via enzymatic resolution .
(2R,4S)-4-(Hydroxymethyl)-2-pyrrolidinecarboxylic Acid
Analogs with Heterocyclic Substituents
(3S,4S)-4-(Furan-2-yl)pyrrolidine-3-carboxylic Acid
- Structural variation : Incorporates a furan ring at C4, introducing aromaticity and altering electronic properties .
- Biological activity : The furan group may enhance interactions with hydrophobic enzyme pockets, though its inhibitory profile against glycosidases remains uncharacterized .
Table 2: Key Differences Among Structural Analogs
Biological Activity
(2S,3R,4R)-3-amino-4-hydroxypyrrolidine-2-carboxylic acid, commonly referred to as L-4-hydroxyproline, is an amino acid derivative notable for its biological significance. This compound is involved in various biochemical pathways and exhibits a range of biological activities, particularly in the fields of pharmacology and biochemistry.
- Chemical Formula : C₅H₉N₂O₃
- CAS Number : 1619921-80-0
- Molecular Weight : 131.13 g/mol
1. Role in Collagen Synthesis
L-4-hydroxyproline is a critical component of collagen, contributing to the stability and structure of collagen fibers. Its presence helps maintain the triple helix structure of collagen, which is essential for the integrity of connective tissues.
2. Antioxidant Properties
Research indicates that L-4-hydroxyproline exhibits antioxidant activity. It can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.
3. Potential Anticancer Activity
Studies have explored the anticancer properties of L-4-hydroxyproline derivatives. For instance, research has shown that certain modified derivatives can induce apoptosis in cancer cells, such as A549 human lung adenocarcinoma cells. The compound's ability to affect cell viability suggests potential as a therapeutic agent in cancer treatment .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Effects on A549 Cells
A study investigated the effects of L-4-hydroxyproline on A549 cells. The compound was found to significantly reduce cell viability by up to 63.4% compared to untreated controls (p < 0.05). This reduction was enhanced with specific substitutions on the pyrrolidine ring, indicating structure-dependent activity .
Case Study 2: Collagen Stability Enhancement
Another study highlighted the role of L-4-hydroxyproline in enhancing collagen stability. The addition of this amino acid to collagen-based scaffolds improved mechanical properties and resistance to enzymatic degradation, making it valuable in tissue engineering applications .
The mechanisms underlying the biological activities of L-4-hydroxyproline include:
- Collagen Cross-linking : Facilitates the formation of stable cross-links within collagen fibers.
- Cell Signaling Modulation : Influences signaling pathways associated with cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Scavenging : Reduces ROS levels, thereby protecting cells from oxidative damage.
Q & A
Q. What are the primary methods for determining the absolute configuration of (2S,3R,4R)-3-amino-4-hydroxypyrrolidine-2-carboxylic acid?
The absolute configuration of this compound can be established using X-ray crystallography with anomalous scattering (e.g., Cu Kα radiation) and by synthesizing the molecule from chiral starting materials such as D-glucose derivatives. For example, the absolute configuration of a related pyrrolidine-carboxylic acid analog was confirmed via X-ray analysis starting from D-glucuronolactone, which preserves stereochemical integrity during synthesis . Crystallographic parameters (e.g., space group P1, a = 5.4160 Å, b = 5.8236 Å) and refinement statistics (R = 0.027) further validate structural assignments .
Q. How is this compound synthesized, and what starting materials are commonly used?
A multi-step synthesis approach is typical. For example:
- Step 1 : Coupling of Boc-protected carboxylic acids with amines using EDCI/HOBt in CH2Cl2 (6–15 hours, Et3N as base).
- Step 2 : Boc deprotection with TFA in CH2Cl2, followed by purification via silica gel chromatography (hexane/EtOAc gradient) . Key intermediates include stereospecific precursors like (2R,4R)-4-hydroxyproline derivatives, which are functionalized through alkylation or amidation .
Q. What spectroscopic techniques are essential for characterizing this compound?
- <sup>1</sup>H NMR : Assign diastereotopic protons (e.g., pyrrolidine ring H-2, H-3, H-4) using coupling constants (J = 3–10 Hz) to confirm stereochemistry .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]<sup>+</sup> = 177.16 for C6H11NO5) .
- Polarimetry : Specific rotation ([α]D<sup>25</sup> +14.7 in H2O) helps verify enantiopurity .
Advanced Research Questions
Q. How do hydrogen bonding networks influence the crystal packing and stability of this compound?
The molecule forms a 3D hydrogen-bonded network via O–H⋯O and N–H⋯O interactions. Each molecule acts as five hydrogen bond donors/acceptors, with bond distances ranging 2.65–2.85 Å (O–H⋯O) and 2.89–3.10 Å (N–H⋯O). This network stabilizes the "envelope" conformation observed in the solid state, where C4 deviates from planarity .
Q. What challenges arise in optimizing synthetic yield, and how can they be addressed?
Common issues include:
- Low coupling efficiency : Use EDCI/HOBt instead of DCC to minimize racemization .
- Purification difficulties : Employ reverse-phase HPLC for polar intermediates or gradient silica chromatography (e.g., hexane/EtOAc 70:30 to 50:50) .
- Epimerization during deprotection : Optimize TFA exposure time (1–8 hours) and monitor by chiral HPLC .
Q. How does stereochemistry at C3 and C4 impact biological activity?
The (2S,3R,4R) configuration is critical for enzyme inhibition. For example, analogs with inverted stereochemistry at C3 show reduced activity against glycosidases due to mismatched hydrogen bonding with catalytic residues (e.g., Glu277 in β-glucosidase) . Structure-activity relationship (SAR) studies using epimerized derivatives can quantify this effect .
Q. Are there contradictions in reported synthetic routes, and how can they be resolved?
Discrepancies exist in Boc-deprotection conditions:
- Some protocols use 36% HCl at 93–96°C for 17 hours .
- Others prefer TFA at room temperature for 1–8 hours . Resolution: TFA is milder for acid-sensitive substrates, while HCl is suitable for thermally stable intermediates. Validate choice via <sup>1</sup>H NMR monitoring .
Methodological Considerations
Q. How to analyze conformational flexibility in solution versus solid state?
- Solid state : X-ray crystallography reveals the envelope conformation with C4 puckering .
- Solution : Use NOESY NMR to detect through-space correlations (e.g., H-2/H-4 proximity in a chair-like conformation) .
Q. What strategies are recommended for resolving racemic mixtures of this compound?
Q. How to assess hydrolytic stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

